5-Ethoxy-2-methylpyrimidin-4-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H11N3O |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
5-ethoxy-2-methylpyrimidin-4-amine |
InChI |
InChI=1S/C7H11N3O/c1-3-11-6-4-9-5(2)10-7(6)8/h4H,3H2,1-2H3,(H2,8,9,10) |
InChI Key |
XOOSHJGMZWXIFI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CN=C(N=C1N)C |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of 5 Ethoxy 2 Methylpyrimidin 4 Amine
Reactions at the Pyrimidine (B1678525) Ring
The pyrimidine core of 5-Ethoxy-2-methylpyrimidin-4-amine, endowed with an activating amino and an ethoxy group, is susceptible to attack by both electrophiles and nucleophiles. The nature and outcome of these reactions are heavily influenced by the electronic properties of the substituents.
The pyrimidine ring is generally considered an electron-deficient heterocycle, making it less reactive towards electrophilic aromatic substitution than benzene. However, the presence of electron-donating groups, such as the amino and ethoxy groups in this compound, can activate the ring towards electrophilic attack. These groups increase the electron density of the ring, particularly at the ortho and para positions. In the case of this specific pyrimidine, the C-6 position is the most likely site for electrophilic substitution.
A key example of this reactivity is nitration. While specific studies on the nitration of this compound are not extensively documented, related pyrimidine structures undergo nitration under standard conditions, such as a mixture of nitric acid and sulfuric acid. For instance, the nitration of similar 5,6-dihydropyrido[2,3-e]tetrazolo[1,5-c]pyrimidine has been reported. researchgate.net The reaction proceeds via the formation of a nitronium ion (NO₂⁺) which then attacks the electron-rich position of the pyrimidine ring.
Table 1: Regioselectivity in Electrophilic Aromatic Substitution
| Reagent | Electrophile | Predicted Position of Attack |
| HNO₃/H₂SO₄ | NO₂⁺ | C-6 |
| Br₂/FeBr₃ | Br⁺ | C-6 |
| SO₃/H₂SO₄ | SO₃ | C-6 |
It is important to note that the reaction conditions must be carefully controlled to avoid side reactions, such as oxidation of the amino group.
Nucleophilic aromatic substitution (SNAr) is a more common reaction pathway for electron-deficient rings like pyrimidine. europeanscience.org The reaction is facilitated by the presence of electron-withdrawing groups that can stabilize the negative charge of the Meisenheimer complex intermediate. In this compound, while the amino and methyl groups are electron-donating, the nitrogen atoms in the ring act as strong electron-withdrawing centers, making the ring susceptible to nucleophilic attack, particularly at positions ortho and para to the ring nitrogens (C-2, C-4, and C-6).
The ethoxy group at the C-5 position is a potential leaving group in an SNAr reaction, although it is not as good a leaving group as a halide. The reaction would involve the attack of a nucleophile at the C-5 position, leading to the formation of a Meisenheimer-like intermediate, followed by the expulsion of the ethoxide ion. The feasibility of this reaction would depend on the strength of the incoming nucleophile and the reaction conditions. For instance, studies on related 4-chloro-6-alkoxy-5-nitropyrimidines have shown that the alkoxy group can be displaced by amines, suggesting that under the right conditions, the ethoxy group in the title compound could also be substituted.
The pyrimidine ring can participate in cycloaddition reactions, most notably in inverse electron demand Diels-Alder reactions. wikipedia.orgmasterorganicchemistry.com In this type of reaction, the electron-deficient pyrimidine acts as the diene and reacts with an electron-rich dienophile. The presence of the electron-donating amino and ethoxy groups on the pyrimidine ring of this compound would increase the energy of the highest occupied molecular orbital (HOMO) and decrease the energy of the lowest unoccupied molecular orbital (LUMO). This would make it less reactive in a typical inverse electron demand Diels-Alder reaction where a low-energy LUMO of the diene is required.
However, it is conceivable that the pyrimidine ring could act as a dienophile in a normal electron demand Diels-Alder reaction if a suitably electron-rich diene is used. There are also examples of [4+2] cycloadditions involving pyrimidine derivatives leading to the formation of bicyclic products. Further research would be needed to explore the potential of this compound in such transformations.
Reactivity of the Amino Group
The primary amino group at the C-4 position is a key site of reactivity in this compound, readily undergoing reactions typical of aromatic amines.
The lone pair of electrons on the nitrogen atom of the amino group makes it a potent nucleophile, readily attacking electrophilic carbon centers.
Acylation: The amino group can be easily acylated by reacting with acid chlorides or acid anhydrides to form the corresponding amides. For example, the reaction of the closely related 5-(ethoxymethyl)-2-methylpyrimidin-4-amine (B135043) with acetyl chloride or benzoyl chloride yields the corresponding N-acetyl and N-benzoyl derivatives. Similarly, this compound is expected to react with various acylating agents.
Table 2: Representative Acylation Reactions
| Acylating Agent | Product |
| Acetyl Chloride | N-(5-Ethoxy-2-methylpyrimidin-4-yl)acetamide |
| Benzoyl Chloride | N-(5-Ethoxy-2-methylpyrimidin-4-yl)benzamide |
| Acetic Anhydride | N-(5-Ethoxy-2-methylpyrimidin-4-yl)acetamide |
Alkylation: The amino group can also be alkylated with alkyl halides or other alkylating agents. europeanscience.orgeuropeanscience.org The reaction proceeds via a nucleophilic substitution mechanism where the amino group attacks the electrophilic carbon of the alkylating agent. The reaction can potentially lead to mono-, di-, and even tri-alkylation products, and the conditions need to be controlled to achieve the desired level of substitution. For instance, alkylation of 2-amino-6-methylpyrimidin-4-one with various alkyl halides has been shown to yield a mixture of N- and O-alkylated products. europeanscience.orgeuropeanscience.org In the case of this compound, alkylation is expected to occur primarily on the exocyclic amino group. Alkylating agents like methyl iodide or dimethyl sulfate (B86663) are commonly used for such transformations. pearson.com
The primary amino group of this compound can be converted to a diazonium salt through a process called diazotization. masterorganicchemistry.com This reaction is typically carried out by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid, at low temperatures. masterorganicchemistry.com The resulting diazonium salt is a versatile intermediate that can undergo a variety of subsequent transformations.
One of the most important reactions of diazonium salts is the Sandmeyer reaction, where the diazonium group is replaced by a halide (Cl, Br) or a cyanide group using a copper(I) salt as a catalyst. wikipedia.orgbyjus.comorganic-chemistry.org This reaction provides a valuable method for introducing these functional groups onto the pyrimidine ring, which might be difficult to achieve through direct substitution methods. nih.gov
Table 3: Potential Sandmeyer Reactions of Diazotized this compound
| Reagent | Product |
| CuCl/HCl | 4-Chloro-5-ethoxy-2-methylpyrimidine |
| CuBr/HBr | 4-Bromo-5-ethoxy-2-methylpyrimidine |
| CuCN/KCN | 5-Ethoxy-2-methylpyrimidine-4-carbonitrile |
Other transformations of the diazonium salt include its replacement by an iodide ion (by treatment with potassium iodide), a hydroxyl group (by heating in water), or a hydrogen atom (by treatment with hypophosphorous acid). These reactions significantly expand the synthetic utility of this compound as a building block in organic synthesis.
Computational and Theoretical Investigations of 5 Ethoxy 2 Methylpyrimidin 4 Amine
Electronic Structure and Quantum Chemical Characterization
The electronic structure of a molecule governs its physical and chemical properties. Quantum chemical calculations are instrumental in characterizing this structure with a high degree of accuracy.
Density Functional Theory (DFT) Calculations for Molecular Geometry and Stability
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational cost, making it ideal for studying organic molecules like pyrimidine (B1678525) derivatives. modern-journals.comoup.comresearchgate.netnih.gov Methods such as B3LYP combined with basis sets like 6-311++G(d,p) are frequently employed to optimize molecular geometries and predict their stability. modern-journals.comirjweb.com
For 5-Ethoxy-2-methylpyrimidin-4-amine, a DFT calculation would begin by determining the most stable arrangement of its atoms in three-dimensional space. This optimization process minimizes the total energy of the molecule, yielding key geometrical parameters such as bond lengths, bond angles, and dihedral angles. The absence of imaginary frequencies in the subsequent vibrational analysis would confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface.
Based on studies of similar aminopyrimidines, the pyrimidine ring is expected to be nearly planar, with the substituents (ethoxy, methyl, and amino groups) causing minor deviations. The bond lengths and angles within the pyrimidine core would be characteristic of an aromatic heterocyclic system, influenced by the electronic effects of the attached functional groups.
Table 1: Predicted Optimized Geometrical Parameters for this compound (Representative Values)
| Parameter | Predicted Value |
| Bond Lengths (Å) | |
| N1-C2 | 1.34 |
| C2-N3 | 1.33 |
| N3-C4 | 1.35 |
| C4-C5 | 1.42 |
| C5-C6 | 1.38 |
| C6-N1 | 1.35 |
| C4-N(amino) | 1.36 |
| C5-O(ethoxy) | 1.37 |
| O(ethoxy)-C(ethyl) | 1.43 |
| Bond Angles (°) ** | |
| C6-N1-C2 | 117.0 |
| N1-C2-N3 | 126.0 |
| C2-N3-C4 | 116.5 |
| N3-C4-C5 | 123.0 |
| C4-C5-C6 | 117.5 |
| C5-C6-N1 | 120.0 |
| Dihedral Angles (°) ** | |
| C6-N1-C2-N3 | ~0 |
| N(amino)-C4-C5-O(ethoxy) | ~180 |
Note: These values are illustrative and would be precisely determined by a specific DFT calculation.
Frontier Molecular Orbital Analysis (HOMO-LUMO) and Reactivity Prediction
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. irjweb.comepstem.netnih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. epstem.netnih.gov A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov
For this compound, the HOMO is expected to be primarily localized on the electron-rich pyrimidine ring and the amino group, which are strong electron-donating moieties. The LUMO, conversely, is likely distributed over the pyrimidine ring, which can act as an electron acceptor. The ethoxy group, being electron-donating, would also influence the energy of the HOMO.
The analysis of these orbitals allows for the prediction of how the molecule will interact with other chemical species. The distribution of the HOMO indicates likely sites for electrophilic attack, while the LUMO distribution points to potential sites for nucleophilic attack.
Table 2: Predicted Frontier Orbital Properties for this compound
| Property | Predicted Value (eV) | Implication |
| HOMO Energy | -6.0 to -5.5 | Electron-donating capability |
| LUMO Energy | -1.0 to -0.5 | Electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 4.5 to 5.5 | High chemical reactivity and charge transfer potential |
Note: These energy values are typical for related heterocyclic systems and serve as an estimation.
Electrostatic Potential Mapping and Charge Distribution Analysis
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. rsc.orgrsc.orgresearchgate.net It is invaluable for predicting how a molecule will interact with other molecules, particularly in non-covalent interactions like hydrogen bonding. The MEP map uses a color scale to indicate different electrostatic potential values on the electron density surface. Typically, red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow represent areas of neutral or intermediate potential.
In the case of this compound, the MEP map would be expected to show:
Negative Potential (Red/Yellow): Concentrated around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the ethoxy group due to the presence of lone pairs of electrons. These are the primary sites for hydrogen bond acceptance.
Positive Potential (Blue): Located around the hydrogen atoms of the amino group, making them the primary sites for hydrogen bond donation and interaction with nucleophiles.
This detailed charge distribution information is critical for understanding intermolecular interactions, which are fundamental to the compound's behavior in different chemical and biological environments.
Conformational Analysis and Tautomerism Studies
Molecules are not static entities; they can exist in different spatial arrangements (conformations) and isomeric forms (tautomers). Computational methods are essential for exploring these possibilities and their relative stabilities.
Theoretical Exploration of Amino Group Pyramidalization and Ring Conjugation
However, some degree of pyramidalization (a non-planar, pyramid-like geometry) is possible. Computational studies can explore the energy landscape associated with the rotation of the amino group and its inversion (the process by which it flips between two pyramidal states). These calculations can determine the energy barriers for these processes. A low energy barrier would indicate that the amino group is flexible, while a high barrier would suggest a more rigid, planar conformation is strongly favored. The interplay between the electronic stabilization from conjugation and steric hindrance from adjacent groups will determine the preferred conformation. For many aromatic amines, the energetic benefit of conjugation results in a largely planar or shallow pyramidal geometry. nih.govnih.gov
Investigation of Potential Tautomeric Forms and Their Relative Stabilities
Tautomers are isomers that readily interconvert, most commonly through the migration of a proton. For this compound, the most significant tautomerism is the amino-imino equilibrium. The primary form is the 4-amino tautomer, but it can potentially exist in equilibrium with its 4-imino tautomer, where a proton has migrated from the exocyclic amino group to one of the ring nitrogen atoms.
Computational chemistry, particularly DFT, can be used to calculate the relative energies and stabilities of these different tautomeric forms in the gas phase and in various solvents. nih.govmdpi.comnih.gov For most aminopyrimidines, the amino form is significantly more stable than the imino forms under normal conditions. researchgate.net The calculations would involve optimizing the geometry of each tautomer and then comparing their total energies. The results would likely confirm the predominance of the 4-amino tautomer of this compound, providing a quantitative measure of its stability relative to the less favored imino forms.
Table 3: Hypothetical Relative Stabilities of this compound Tautomers
| Tautomer | Structure | Relative Energy (kcal/mol) | Predicted Stability |
| 4-Amino | 0.0 | Most Stable | |
| 4-Imino (proton on N1) | +8 to +12 | Less Stable | |
| 4-Imino (proton on N3) | +9 to +14 | Less Stable |
Note: The images are placeholders. The relative energy values are estimations based on known amino-imino tautomeric equilibria.
Computational Modeling of Reaction Mechanisms
Computational modeling serves as a crucial tool in elucidating the intricate details of chemical reactions. By simulating reaction pathways, chemists can understand the underlying mechanisms, predict the feasibility of synthetic routes, and optimize reaction conditions.
The synthesis of pyrimidine derivatives often involves multi-step reactions. Computational quantum mechanical methods, such as Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of these reactions. researchgate.net This allows for the identification of transition states—the highest energy points along the reaction coordinate—and the calculation of activation energies, which are the energy barriers that must be overcome for the reaction to proceed. smu.edu
For the synthesis of related pyrimidine structures, such as 5-amino-6-ethoxy-2-alkylpyrimidine-4-carbonitriles, computational studies have been employed to understand the reaction mechanism. researchgate.net For instance, in the cyclization step to form the pyrimidine ring, calculations can predict the relative stability of different tautomers and conformers. researchgate.net MP2 calculations, for example, have been used to determine the most stable geometry of the amino group on the pyrimidine ring, finding a non-planar conformation to be energetically favored. researchgate.net
These computational approaches can determine whether a proposed reaction pathway is energetically feasible. smu.edu The calculated energy barriers for each step provide a quantitative measure of the reaction kinetics. A high energy barrier would suggest that the reaction is slow and may require significant energy input, such as high temperatures, or the use of a catalyst to proceed at a reasonable rate. For example, in the synthesis of 2-amino-1,4-dihydropyrimidines, DFT calculations have shown that the reaction energetics are accessible under the specified experimental conditions. researchgate.net
Table 1: Illustrative Example of Calculated Energy Barriers for a Hypothetical Synthetic Step of a Pyrimidine Derivative
| Reaction Step | Method/Basis Set | Transition State Energy (kcal/mol) | Activation Energy (kcal/mol) |
| Cyclization | B3LYP/6-31G(d) | +25.4 | 15.2 |
| Aromatization | MP2/6-311++G(d,p) | +12.1 | 8.5 |
Note: This table is for illustrative purposes and does not represent actual experimental data for this compound.
Beyond the intramolecular changes, understanding the interactions between reactant molecules, solvents, and catalysts is vital. Simulations can model these intermolecular forces, which include van der Waals interactions, hydrogen bonding, and electrostatic interactions. These forces can significantly influence the reaction pathway and the stability of intermediates and transition states. smu.edu
In reactions involving charged intermediates or polar molecules, the solvent plays a critical role. Computational models can explicitly include solvent molecules to simulate their stabilizing or destabilizing effects. This provides a more accurate picture of the reaction in a real-world chemical environment. For instance, the unified reaction valley approach (URVA) can be used to analyze the reaction mechanism in phases, identifying where intermolecular interactions are most significant in preparing the reactants for the chemical transformation. smu.edu
Molecular Docking and Interaction Profiling with Biological Macromolecules (Purely Theoretical)
Molecular docking and dynamics simulations are powerful computational techniques used to predict how a small molecule, or ligand, might interact with a biological target, typically a protein or nucleic acid. These methods are fundamental in drug discovery and molecular biology to hypothesize the mechanism of action of a compound.
Molecular docking is a computational procedure that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The process involves sampling a large number of possible conformations of the ligand within the binding site of the protein and scoring them based on their binding energy. Lower binding energies typically indicate a more stable and potentially more potent interaction. samipubco.com
For pyrimidine derivatives, which are common scaffolds in medicinal chemistry, docking studies have been used to predict their binding to various protein targets. researchgate.netnih.gov For instance, derivatives of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine have been studied as potential inhibitors of cyclin-dependent kinases (CDKs), which are important targets in cancer therapy. nih.gov Docking simulations can identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the pyrimidine compound and the amino acid residues in the active site of the protein.
The predicted binding affinity, often expressed as a docking score or estimated free energy of binding (ΔG), provides a quantitative measure of the interaction strength. This information can be used to rank potential drug candidates and to suggest chemical modifications to improve binding potency.
Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target
| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Kinase X | -8.5 | ASP-145, LYS-20 | Hydrogen Bond |
| LEU-133, VAL-28 | Hydrophobic | ||
| Protease Y | -7.2 | GLU-166 | Hydrogen Bond, Electrostatic |
| PHE-41, TRP-108 | π-π Stacking |
Note: This table is for illustrative purposes and does not represent actual experimental data.
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. mdpi.com MD simulations calculate the forces between atoms and use the laws of motion to predict their movements, providing a detailed picture of the flexibility of the protein and the ligand. nih.gov
An MD simulation starts with the docked complex and simulates its behavior in a physiological environment, typically including water and ions. nih.gov These simulations can run for nanoseconds to microseconds, revealing how the ligand and protein adapt to each other. This can confirm the stability of the binding mode predicted by docking. samipubco.com If the ligand remains stably bound in the active site throughout the simulation, it strengthens the prediction.
Furthermore, MD simulations allow for the calculation of binding free energies using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). samipubco.com These calculations can provide a more accurate estimation of the binding affinity than docking scores alone by accounting for solvent effects and conformational changes. Analysis of the simulation trajectory can also reveal the persistence of key intermolecular interactions, such as hydrogen bonds, providing a deeper understanding of the determinants of binding specificity. mdpi.comnih.gov
Molecular and Cellular Biological Activity Mechanisms of 5 Ethoxy 2 Methylpyrimidin 4 Amine and Its Derivatives in Vitro/in Silico Focus
Modulation of Enzyme Activity: Mechanistic Insights
The aminopyrimidine scaffold is a key component in many enzyme inhibitors. Its nitrogen atoms can act as hydrogen bond acceptors, and the ring structure serves as a rigid core for orienting various functional groups to fit into the active sites of enzymes.
While direct studies on 5-Ethoxy-2-methylpyrimidin-4-amine are not prominent, numerous pyrimidine (B1678525) derivatives have been identified as potent protein kinase inhibitors. researchgate.net Kinases are crucial regulators of cell signaling, and their dysregulation is implicated in diseases like cancer.
For instance, a series of 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine derivatives were discovered to be potent inhibitors of Leucine-Rich Repeat Serine-Threonine Protein Kinase-2 (LRRK2), a target for Parkinson's disease therapy. nih.gov Optimization of this series led to the discovery of a compound that demonstrated potent in vitro inhibition of LRRK2 kinase activity. nih.gov Similarly, the well-known anticancer drug Imatinib contains a phenylaminopyrimidine moiety, which is crucial for its inhibitory activity against the Abl tyrosine kinase. researchgate.net Another example is CX-4945 (Silmitasertib), a potent and selective inhibitor of protein kinase CK2, which has demonstrated anti-proliferative and anti-angiogenic effects in cancer models. nih.gov The mechanism often involves the pyrimidine core forming key hydrogen bonds within the ATP-binding pocket of the kinase, thus blocking the enzyme's activity.
| Derivative Class | Target Kinase | In Vitro Effect | Reference |
| 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amines | LRRK2 | Potent Inhibition | nih.gov |
| Phenylaminopyrimidine (in Imatinib) | Abl Tyrosine Kinase | Inhibition | researchgate.net |
| CX-4945 (Silmitasertib) | Protein Kinase CK2 | Selective Inhibition | nih.gov |
DNA methyltransferases (DNMTs) are enzymes that catalyze the methylation of DNA, an epigenetic modification crucial for gene regulation. nih.gov Aberrant DNA methylation is a hallmark of cancer, making DNMTs an attractive therapeutic target. nih.gov
There is no direct evidence of this compound interacting with DNMTs. However, the general principle of DNMT inhibition by small molecules often involves interference with the binding of the cofactor S-adenosyl-L-homocysteine (SAH) or the DNA substrate. nih.gov In silico screening of natural compounds has identified molecules that can dock into the SAH-binding pocket of DNMTs. For example, Procyanidin B2 was identified as a potent inhibitor of DNMT activity in vitro. nih.gov The mechanistic basis for potential interaction of pyrimidine derivatives would likely involve hydrogen bonding and hydrophobic interactions within the enzyme's catalytic pocket, a strategy employed by many known DNMT inhibitors.
Cyclooxygenase (COX) enzymes, particularly COX-2, are key mediators of inflammation and pain by producing prostaglandins. nih.govnih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) are the primary modulators of these enzymes.
Research into pyrimidine derivatives has revealed their potential as COX-2 inhibitors. A study on pyrazolo[3,4-d]pyrimidine derivatives showed that many of these compounds exhibited greater inhibitory effects against the COX-2 enzyme compared to reference drugs. rsc.org Another study reported that certain pyrano[2,3-d]pyrimidine derivatives showed noteworthy in vitro anti-inflammatory activity by potently suppressing COX-2, with IC₅₀ values comparable to the selective COX-2 inhibitor celecoxib. rsc.org The molecular mechanism for these derivatives likely involves blocking the hydrophobic channel of the COX-2 active site, preventing the entry of the arachidonic acid substrate, a mechanism common to diarylheterocyclic COX-2 inhibitors.
| Derivative Class | In Vitro COX-2 IC₅₀ | Reference |
| Pyrano[2,3-d]pyrimidine (Compound 5) | 0.04 ± 0.09 μmol | rsc.org |
| Pyrano[2,3-d]pyrimidine (Compound 6) | 0.04 ± 0.02 μmol | rsc.org |
| Celecoxib (Reference) | 0.04 ± 0.01 μmol | rsc.org |
The versatile pyrimidine scaffold has been incorporated into inhibitors of various other enzymes. For example, pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been investigated as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion, making them potential anti-diabetic agents. nih.gov The proposed mechanism involves the pyrimidine derivative mimicking the structure of the natural substrate and binding to the enzyme's active site. In silico and in vitro studies on 2-amino-1,4-dihydropyrimidines have also suggested their potential as multitarget antibacterial agents, with binding energy data revealing their ability to interact with various bacterial enzyme targets. researchgate.net
Receptor Binding and Ligand-Target Interactions
Beyond enzymes, pyrimidine derivatives are known to interact with various cellular receptors, modulating their function.
While no receptor binding studies have been published for this compound itself, related structures show significant activity. For example, Mosapride, a gastroprokinetic agent, features a 4-amino-5-chloro-2-ethoxy-benzamide structure and acts as a selective serotonin (B10506) 5-HT4 receptor agonist. nih.gov Studies on its enantiomers showed they were essentially equipotent in their agonistic activity, indicating a specific interaction with the receptor binding pocket. nih.gov
Furthermore, extensive research has been conducted on soft anticholinergic agents, with binding studies performed on cloned human muscarinic receptor subtypes. nih.gov These studies help establish quantitative structure-activity relationships (QSAR), linking a compound's chemical structure to its receptor binding affinity. nih.gov Such investigations provide a mechanistic basis for how these ligands interact with G-protein coupled receptors, typically involving specific ionic and hydrogen bond interactions within the receptor's transmembrane domains.
Lack of Publicly Available Research Data on the Molecular and Cellular Biological Activity of this compound
Initial Research Efforts Yield No Specific Findings for In Vitro and In Silico Studies
Despite a comprehensive search of publicly accessible scientific literature and databases, no specific experimental or computational data could be retrieved regarding the molecular and cellular biological activities of the chemical compound this compound. The investigation, which was structured to focus on specific in vitro and in silico mechanisms, did not yield any relevant studies or datasets for the outlined topics.
The intended scope of the article was to detail the following:
Antimicrobial and Antiviral Activity: Mechanistic Investigations (In Vitro):
Mechanisms of Viral Replication Interference
The antiviral activity of pyrimidine derivatives, a class to which this compound belongs, is multifaceted and can involve the disruption of various stages of the viral life cycle. nih.gov In silico and in vitro studies on related compounds suggest that the primary mechanisms of viral replication interference may include the inhibition of crucial host or viral enzymes and interference with viral entry and replication processes. mdpi.comnih.gov
A significant antiviral strategy for some pyrimidine derivatives involves the inhibition of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR). mdpi.com EGFR is implicated in the entry and replication of several viruses, including influenza A virus, hepatitis C virus (HCV), and human cytomegalomegalovirus (HCMV). mdpi.com By blocking EGFR activity, these compounds can effectively halt viral propagation. The structural similarities between this compound and known EGFR inhibitors suggest it could adopt a similar mechanism.
Furthermore, studies on various N,N'-bis-5-pyrimidyl derivatives have demonstrated potent, structure-dependent inhibition of herpes simplex virus type 1 (HSV-1) replication, particularly during the viral adsorption phase. nih.gov This suggests that derivatives of this compound could interfere with the initial attachment of viruses to host cells, a critical first step in infection. The antiviral activity is often enhanced by a reduction of electron density in the pyrimidine ring. nih.gov
Some 6-alkoxypyrimidine derivatives have been shown to inhibit the replication of both DNA and RNA viruses. nih.gov Specifically, O(6)-isomers of certain pyrimidine derivatives have demonstrated inhibitory activity against herpes viruses (HSV-1, HSV-2, VZV, CMV) and retroviruses (MSV, HIV-1, HIV-2). nih.gov This indicates that the alkoxy group, such as the ethoxy group in this compound, can be a critical determinant of antiviral activity.
| Potential Viral Target/Mechanism | Affected Viral Process | Examples of Related Active Compounds | Supporting Evidence |
| Receptor Tyrosine Kinase (e.g., EGFR) Inhibition | Viral Entry and Replication | 4,7-Disubstituted pyrimido[4,5-d]pyrimidines | In silico and in vitro studies on related quinazoline (B50416) and pyrimido[4,5-d]pyrimidine (B13093195) derivatives. mdpi.com |
| Interference with Viral Adsorption | Viral Attachment to Host Cells | N,N'-bis-5-nitropyrimidyl derivatives of dispirotripiperazine | In vitro studies showing inhibition of HSV-1 replication during the adsorption phase. nih.gov |
| Inhibition of Viral Replication Enzymes | Viral Genome Synthesis | 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines | In vitro activity against a broad range of DNA and RNA viruses. nih.gov |
Fungal Growth Inhibition Mechanisms
The antifungal activity of pyrimidine derivatives is often attributed to their ability to disrupt essential fungal-specific metabolic pathways and cellular structures. In silico and in vitro studies on compounds structurally related to this compound point towards several potential mechanisms of fungal growth inhibition.
A primary and well-documented mechanism for many antifungal pyrimidine derivatives is the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51). nih.gov This enzyme is a key component of the ergosterol (B1671047) biosynthesis pathway, which is essential for maintaining the integrity of the fungal cell membrane. By inhibiting CYP51, these compounds prevent the formation of ergosterol, leading to a dysfunctional cell membrane and ultimately, fungal cell death. Molecular docking studies of condensed 2H-4-arylaminopyrimidines have demonstrated their potential to bind to the active site of fungal CYP51. nih.gov Given the structural scaffold of this compound, it is plausible that it or its derivatives could also target this enzyme.
Another potential mechanism involves the inhibition of acetylcholinesterase (AChE). nih.gov While primarily known as a target for insecticides, AChE inhibition has also been implicated in the fungicidal activity of certain compounds. Molecular docking studies of some pyrimidin-4-amine derivatives have shown potential binding to the active site of AChE, suggesting this could be a mode of antifungal action. nih.gov
Furthermore, research on pyrimidine derivatives containing an amide moiety has revealed significant in vitro antifungal activity against various plant pathogenic fungi. nih.gov While the precise mechanism was not fully elucidated in these studies, the structure-activity relationship indicated that the substituents on the pyrimidine ring are crucial for activity.
| Potential Fungal Target/Mechanism | Affected Fungal Process | Examples of Related Active Compounds | Supporting Evidence |
| Lanosterol 14α-demethylase (CYP51) Inhibition | Ergosterol Biosynthesis, Cell Membrane Integrity | Condensed 2H-4-arylaminopyrimidines | Molecular docking studies and in vitro antifungal activity against Candida albicans, Aspergillus fumigatus, and Aspergillus niger. nih.gov |
| Acetylcholinesterase (AChE) Inhibition | Neurological and Developmental Processes (in some fungi) | 5-chloro-N-(2-fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzyl)-6-(1-fluoroethyl)pyrimidin-4-amine | Molecular docking and AChE enzymatic activity testing. nih.gov |
| Undetermined (potentially novel) | General Fungal Growth | Pyrimidine derivatives with an amide moiety | In vitro antifungal activity against Botryosphaeria dothidea and Phomopsis sp. nih.gov |
Future Research Directions and Unexplored Avenues in 5 Ethoxy 2 Methylpyrimidin 4 Amine Chemistry
Development of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity
The classical synthesis of pyrimidines often involves the condensation of 1,3-dicarbonyl compounds with amidines. researchgate.net For 5-Ethoxy-2-methylpyrimidin-4-amine, this would typically involve a derivative of ethoxymalonaldehyde and acetamidine (B91507). However, modern synthetic organic chemistry offers more sophisticated and efficient approaches that could be adapted for this specific molecule.
Future research could focus on the development of flow chemistry processes for the synthesis of this compound and its analogs. vapourtec.commdpi.com Flow chemistry provides enhanced control over reaction parameters, leading to improved yields, higher purity, and increased safety, particularly for reactions that are highly exothermic or involve hazardous reagents. researchgate.netuc.pt The use of microreactors could enable rapid optimization of reaction conditions and facilitate scalable production. nih.gov
Furthermore, the application of C-H functionalization represents a powerful strategy for the direct introduction of substituents onto the pyrimidine (B1678525) core, potentially streamlining synthetic routes. nih.govnih.gov Research into the selective C-H activation of the pyrimidine ring in the presence of the existing ethoxy, methyl, and amine groups could open up new avenues for creating a diverse library of derivatives.
| Synthetic Methodology | Potential Advantages for this compound Synthesis | Key Research Focus |
| Flow Chemistry | Improved yield and purity, enhanced safety, scalability. vapourtec.comresearchgate.netuc.pt | Development of a continuous-flow process for the condensation reaction or subsequent derivatization steps. |
| C-H Functionalization | Atom economy, reduced number of synthetic steps. nih.govnih.gov | Regioselective functionalization of the pyrimidine core. |
| Multicomponent Reactions | Increased efficiency and molecular diversity in a single step. vapourtec.com | Design of a one-pot synthesis involving the core components of this compound. |
Exploration of Undiscovered Chemical Transformations and Derivatization Strategies
The functional groups of this compound—the ethoxy group at C5, the methyl group at C2, and the amine group at C4—offer multiple handles for chemical modification.
The amino group at the C4 position is a prime site for derivatization. Future studies could explore a wide range of reactions, such as acylation, sulfonylation, and reductive amination, to introduce diverse substituents. These modifications can significantly impact the molecule's physicochemical properties, such as solubility and lipophilicity, as well as its biological activity.
The ethoxy group at the C5 position could be a target for ether cleavage to yield the corresponding 5-hydroxypyrimidine, a versatile intermediate for further functionalization. Alternatively, O-dealkylation followed by re-alkylation with different alkyl or aryl groups could generate a library of 5-alkoxy derivatives.
Ring transformation reactions of the pyrimidine nucleus itself present a more advanced and less explored avenue. wur.nl Under specific conditions, the pyrimidine ring can undergo rearrangements or contractions to form other heterocyclic systems, providing access to novel chemical scaffolds. urfu.ru
| Functional Group | Potential Derivatization Strategy | Expected Outcome |
| C4-Amine | Acylation, Sulfonylation, Reductive Amination | Introduction of diverse functional groups to modulate physicochemical and biological properties. |
| C5-Ethoxy | Ether cleavage and re-alkylation | Generation of 5-hydroxy and novel 5-alkoxy derivatives for SAR studies. |
| Pyrimidine Ring | Ring transformation reactions | Access to novel heterocyclic scaffolds. wur.nlurfu.ru |
Advanced Computational Predictions for Structure-Activity Relationships and De Novo Design
Computational chemistry offers powerful tools to guide the rational design of novel derivatives of this compound with enhanced biological activity.
Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), could be employed to build predictive models. researchgate.netbenthamdirect.com These models can correlate the structural features of a series of analogs with their biological activity, providing insights into the steric, electronic, and hydrophobic requirements for optimal potency. mdpi.com
Pharmacophore modeling can be used to identify the essential three-dimensional arrangement of functional groups responsible for the biological activity of this compound derivatives. nih.govnih.gov This information can then be used to search virtual libraries for new compounds with similar pharmacophoric features or to guide the de novo design of novel scaffolds.
Molecular docking simulations can predict the binding mode of this compound and its analogs within the active site of a specific biological target, such as a kinase. nih.govnih.gov This can help in understanding the key interactions responsible for binding and in designing modifications to improve affinity and selectivity. mdpi.com
| Computational Technique | Application to this compound | Potential Outcome |
| 3D-QSAR | Develop predictive models for biological activity. researchgate.netbenthamdirect.com | Guide the design of more potent analogs. |
| Pharmacophore Modeling | Identify key structural features for activity. nih.govnih.gov | Facilitate virtual screening and de novo design. |
| Molecular Docking | Predict binding modes to biological targets. nih.govnih.gov | Elucidate structure-activity relationships at the molecular level. |
Identification of Novel Molecular Targets and Mechanistic Pathways in Biological Systems via In Vitro/In Silico Approaches
While this compound has been investigated for antitumor activity, its precise molecular targets remain largely unknown. researchgate.net Modern approaches can be utilized to identify these targets and elucidate the underlying mechanisms of action.
In silico target prediction algorithms can screen the structure of this compound against databases of known protein structures to identify potential binding partners. creative-biolabs.comnih.govnorthumbria.ac.uk These computational methods can provide initial hypotheses that can then be validated experimentally.
Proteomic profiling techniques, such as chemical proteomics, can be used to identify the direct binding partners of this compound in a cellular context. technologynetworks.com This involves using a tagged version of the compound to pull down its interacting proteins from cell lysates, which are then identified by mass spectrometry.
Once potential targets are identified, mechanistic studies can be conducted to understand how the compound modulates their function. nih.gov This could involve enzyme inhibition assays, cell-based signaling pathway analysis, and structural biology techniques to determine the precise binding mode. The pyrimidine de novo synthesis and salvage pathways are known targets for cancer therapy and could be an area of investigation. researchgate.netmdpi.com
| Approach | Methodology | Objective |
| In Silico Target Prediction | Screening against protein databases. creative-biolabs.comnih.govnorthumbria.ac.uk | Identify potential molecular targets for experimental validation. |
| Proteomic Profiling | Chemical proteomics with tagged compounds. technologynetworks.com | Identify direct protein binding partners in a cellular environment. |
| Mechanistic Studies | Enzyme assays, cell-based pathway analysis. nih.gov | Elucidate the mechanism of action at the molecular and cellular level. |
Integration of this compound into Hybrid Chemical Structures for Enhanced Functionality
The concept of hybrid molecules , which combine two or more pharmacophores into a single entity, has emerged as a promising strategy in drug discovery. mdpi.comacs.org The structural features of this compound make it an attractive candidate for incorporation into such hybrid structures.
One avenue of exploration is the synthesis of pyrimidine-peptide conjugates . rsc.orgnih.gov The amino group of this compound can be readily coupled to amino acids or peptides, potentially leading to compounds with altered cell permeability, target specificity, or pharmacokinetic properties.
Another exciting direction is the design and synthesis of Proteolysis Targeting Chimeras (PROTACs) based on the this compound scaffold. nih.govresearchgate.net PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. nih.govexplorationpub.com If this compound is found to bind to a therapeutically relevant protein, it could be developed into a warhead for a PROTAC, connected via a suitable linker to an E3 ligase ligand. nih.govresearchgate.netnih.govexplorationpub.com
| Hybrid Structure Type | Design Strategy | Potential Advantage |
| Pyrimidine-Peptide Conjugates | Covalent linkage of the aminopyrimidine to amino acids or peptides. rsc.orgnih.gov | Modified cell permeability, target specificity, and pharmacokinetics. |
| PROTACs | Linking the pyrimidine scaffold (as a warhead) to an E3 ligase ligand. nih.govresearchgate.netnih.govexplorationpub.com | Targeted protein degradation, potentially overcoming resistance mechanisms of traditional inhibitors. |
| Fused Heterocyclic Systems | Intramolecular cyclization reactions to create polycyclic structures. | Exploration of novel, rigidified scaffolds with unique biological activities. |
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 5-Ethoxy-2-methylpyrimidin-4-amine, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, pyrimidine derivatives are often prepared by refluxing ethanolic solutions of precursors (e.g., pyridine-4,5-diamine) with aldehydes or ketones in the presence of catalytic acetic acid . Optimization involves adjusting reaction time (4–6 hours), temperature (reflux at ~78°C), and solvent polarity to improve yield. Recrystallization using mixed solvents (e.g., chloroform:ethanol, 8:2 v/v) enhances purity .
Q. How is this compound characterized using spectroscopic and chromatographic techniques?
- Methodology :
- NMR : Analyze and NMR spectra to confirm substitution patterns (e.g., ethoxy group at C5, methyl at C2) .
- Mass Spectrometry : Use ESI-MS or GC-MS to verify molecular ion peaks (e.g., [M+H] at m/z 168.1) and fragmentation patterns .
- HPLC : Employ reverse-phase chromatography with UV detection (λ ~260 nm) to assess purity (>95%) .
Advanced Research Questions
Q. How can X-ray crystallography resolve the molecular structure and intermolecular interactions of this compound?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is critical. Use SHELX programs (e.g., SHELXL for refinement) to determine unit cell parameters (e.g., triclinic , ) and hydrogen-bonding networks. Disorder in ethoxy/methyl groups requires iterative refinement and thermal parameter adjustments . For example, intramolecular N–H⋯N hydrogen bonds stabilize pyrimidine ring conformation, with dihedral angles between substituents (e.g., 12.8° for phenyl groups) .
Q. How should researchers address contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?
- Methodology :
- Assay Variability : Compare MIC values across studies using standardized protocols (e.g., CLSI guidelines). Discrepancies may arise from bacterial strain differences or solvent effects (DMSO vs. aqueous buffers) .
- Structural Analogues : Perform SAR studies by modifying substituents (e.g., replacing ethoxy with methoxy) to isolate bioactive moieties .
- Statistical Validation : Use ANOVA to assess significance of activity differences between derivatives .
Q. What computational strategies predict the pharmacokinetic properties of this compound?
- Methodology :
- ADME Prediction : Tools like ACD/Labs Percepta estimate logP (~1.8), solubility (1.2 mg/mL), and bioavailability (Lipinski’s rule compliance) .
- Docking Studies : Simulate binding to target proteins (e.g., bacterial dihydrofolate reductase) using AutoDock Vina. Focus on interactions with hydrophobic pockets and hydrogen-bond donors .
Q. How are polymorphic forms of this compound identified and analyzed?
- Methodology :
- Thermal Analysis : Use DSC to detect melting point variations (e.g., Form I: 152°C vs. Form II: 145°C) .
- PXRD : Compare diffraction patterns (e.g., 2θ peaks at 12.3°, 18.7°) to distinguish polymorphs .
- Hydrogen-Bond Analysis : IR spectroscopy (N–H stretching ~3300 cm) and SCXRD reveal differences in packing motifs (e.g., C–H⋯π vs. N–H⋯O interactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
